molecular formula C8H5BrN2O B7888409 CID 20094096

CID 20094096

Cat. No. B7888409
M. Wt: 225.04 g/mol
InChI Key: QGHJLGZHULRQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 20094096 is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 20094096 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 20094096 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

TRPV3 Inhibition:

The compound “CID 20094096” has been investigated for its potential to inhibit TRPV3 (Transient Receptor Potential Vanilloid 3) ion channels . These channels play a crucial role in sensory perception, skin health, and thermoregulation. By modulating TRPV3 activity, this compound could be relevant in various contexts:

Phage Therapy:

Phage therapy, which utilizes bacteriophages (viruses that infect bacteria), is gaining attention as an alternative to antibiotics. CID 20094096 could play a role in this field:

Thermoregulation:

TRPV3 channels are involved in temperature sensing. CID 20094096’s modulation of TRPV3 could impact thermoregulation:

Patent: Application of tetrahydroberberine compound in inhibition of TRPV3 Phage Therapy: Current Research and Applications

properties

IUPAC Name

5-bromo-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHJLGZHULRQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Br)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 20094096

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